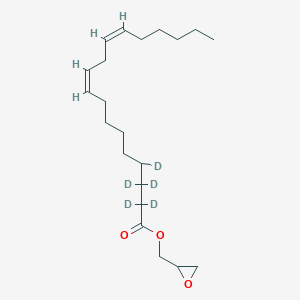

Glycidyl Linoleate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycidyl Linoleate-d5: is a deuterium-labeled analog of glycidyl linoleate, a glycidyl ester of linoleic acid. This compound is primarily used in scientific research as a stable isotope-labeled standard. The molecular formula of this compound is C21H31D5O3, and it has a molecular weight of 341.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Linoleate-d5 involves the esterification of deuterium-labeled linoleic acid with glycidol. The reaction typically occurs under mild conditions to prevent the degradation of the ester bond. The process can be summarized as follows:

Esterification Reaction: Deuterium-labeled linoleic acid is reacted with glycidol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Purification: The resulting product is purified using techniques such as column chromatography to obtain high-purity this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of deuterium-labeled linoleic acid and glycidol are reacted in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure the desired isotopic purity and chemical composition

Chemical Reactions Analysis

Types of Reactions: Glycidyl Linoleate-d5 undergoes various chemical reactions, including:

Oxidation: The epoxide ring in this compound can be oxidized to form diols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield linoleic acid and glycidol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Hydrolysis: Acidic or basic aqueous solutions are employed.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a catalyst

Major Products:

Diols: Formed from the oxidation of the epoxide ring.

Linoleic Acid and Glycidol: Formed from the hydrolysis of the ester bond.

Substituted Products: Formed from nucleophilic substitution reactions

Scientific Research Applications

Glycidyl Linoleate-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of glycidyl esters in various samples.

Biology: Employed in metabolic studies to trace the incorporation and metabolism of glycidyl esters in biological systems.

Medicine: Investigated for its potential role in drug development and pharmacokinetic studies.

Industry: Used in the quality control of food products to monitor the presence of glycidyl esters

Mechanism of Action

The mechanism of action of Glycidyl Linoleate-d5 involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The deuterium labeling allows for precise tracking and quantification using mass spectrometry. The molecular targets and pathways involved include lipid metabolism pathways and enzymatic reactions involving glycidyl esters .

Comparison with Similar Compounds

Glycidyl Linoleate: The non-deuterated analog of Glycidyl Linoleate-d5.

Glycidyl Oleate: Another glycidyl ester of a different fatty acid (oleic acid).

Glycidyl Stearate: A glycidyl ester of stearic acid

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification is essential .

Biological Activity

Glycidyl Linoleate-d5 is a deuterated form of glycidyl linoleate, a compound that has garnered attention due to its potential biological activities and implications in food safety. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is a glycidyl ester derived from linoleic acid, featuring a glycidyl group that can undergo various chemical reactions. The deuteration (d5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, which can influence its metabolic pathways and detection methods. The molecular formula is C₁₈H₃₄D₅O₂, and it is primarily studied for its stability and behavior in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Toxicological Assessments

Recent studies have highlighted concerns regarding glycidyl esters (GEs) and their hydrolysis products, such as glycidol. Glycidol is classified as a neurotoxic and genotoxic compound. Research has indicated that exposure to GEs could lead to adverse health effects, including reproductive toxicity and carcinogenicity. A report by the European Food Safety Authority (EFSA) emphasizes the need for careful monitoring of GEs in food products due to their potential health risks .

Case Studies

- Food Safety Analysis : A study conducted on the levels of GEs in edible oils revealed that while some oils contained significant amounts of these compounds, the overall risk assessment indicated that consumer exposure should be minimized. The study utilized advanced chromatographic methods to quantify GEs and assess their potential health impacts .

- Epidemiological Studies : Epidemiological data suggest that higher intakes of linoleic acid are associated with improved cardiometabolic health outcomes. This relationship raises questions about whether this compound could retain similar beneficial effects due to its linoleic acid component .

Table 1: Comparison of Biological Activities of this compound with Other Glycidyl Esters

| Compound | Antioxidant Activity | Inflammatory Modulation | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Potentially beneficial | Low |

| Glycidyl Oleate | High | Moderate | Moderate |

| Glycidyl Stearate | Low | High | High |

Properties

IUPAC Name |

oxiran-2-ylmethyl (9Z,12Z)-2,2,3,3,4-pentadeuteriooctadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i15D,16D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGTZDQTPQYKEN-SOGOZOQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC/C=C\C/C=C\CCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.